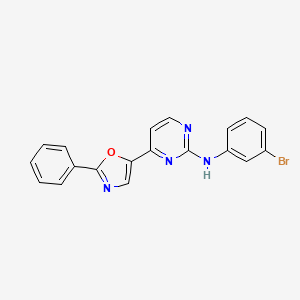
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino and methoxy functional groups attached to a phenoxazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable phenoxazine precursor under acidic or basic conditions. The reaction may require catalysts and specific temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is crucial to optimize the efficiency and cost-effectiveness of the production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxazine core may also participate in redox reactions, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
2-Amino-3H-phenoxazin-3-one: Lacks the methoxy groups.
2,8-Dimethoxyphenoxazine: Lacks the amino group.
Uniqueness
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
646059-14-5 |
|---|---|
Formule moléculaire |
C26H20N2O4 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
7-amino-2,8-bis(4-methoxyphenyl)phenoxazin-3-one |
InChI |
InChI=1S/C26H20N2O4/c1-30-17-7-3-15(4-8-17)19-11-22-25(13-21(19)27)32-26-14-24(29)20(12-23(26)28-22)16-5-9-18(31-2)10-6-16/h3-14H,27H2,1-2H3 |
Clé InChI |
DXNRJBZLAUBHJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
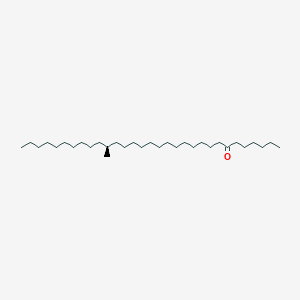

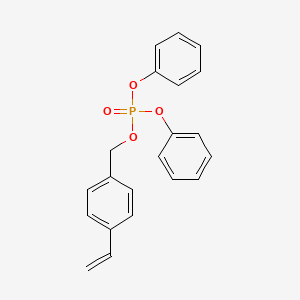
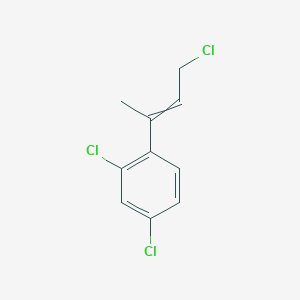
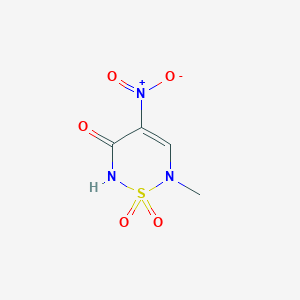
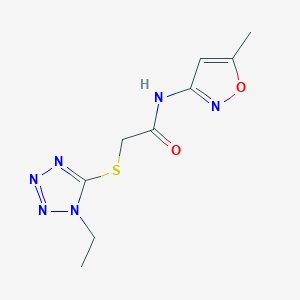
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
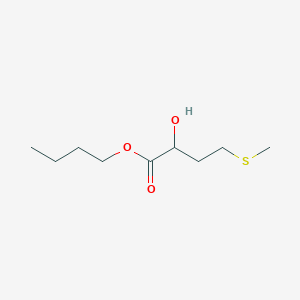
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
